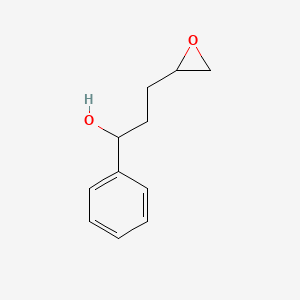

3-(Oxiran-2-yl)-1-phenylpropan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, (2-propoxyphenyl)(3-(p-tolyl)oxiran-2-yl)methanone was synthesized through oxidizing the double bond of the respective chalcone via the Weitz–Scheffer epoxidation reaction .Chemical Reactions Analysis

The chemical behavior of similar compounds, such as aryl 3-(2-nitrophenyl)oxiran-3-yl ketones, in acidic medium revealed the possible occurrence of two competitive rearrangements .Wissenschaftliche Forschungsanwendungen

Chemo-Enzymatic Synthesis

“3-(Oxiran-2-yl)-1-phenylpropan-1-ol” is used in the chemo-enzymatic synthesis of chiral epoxides such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates . These compounds are valuable precursors in many chemical syntheses .

Synthesis of Dairy Lactone

This compound is used in the synthesis of high value-added (S)-dairy lactone . This is achieved through a synthetic pathway involving lipase-mediated Baeyer-Villiger oxidation, palladium-catalyzed hydrogenation, tosylation, and treatment with sodium ethoxide/methoxide .

Synthesis of Elicitor

Methyl (S)-3-(oxiran-2-yl)propanoate, which can be synthesized from “3-(Oxiran-2-yl)-1-phenylpropan-1-ol”, has been employed for the synthesis of elicitor .

Synthesis of Streptrubin B

This compound is also used in the synthesis of Streptrubin B , a natural product with antibacterial properties.

Synthesis of Chiral β-3-substituted Homopropargyl

Methyl (S)-3-(oxiran-2-yl)propanoate, derived from “3-(Oxiran-2-yl)-1-phenylpropan-1-ol”, is used in the synthesis of chiral β-3-substituted homopropargyl .

Synthesis of Thiobutyrolactone

This compound is used in the synthesis of thiobutyrolactone , a sulfur-containing organic compound.

Synthesis of γ-hydroxyesters

“3-(Oxiran-2-yl)-1-phenylpropan-1-ol” is used in the synthesis of γ-hydroxyesters , which are important intermediates in organic synthesis.

Synthesis of Diol-γ or δ-lactones

This compound is used in the synthesis of diol-γ or δ-lactones , which are cyclic esters of hydroxycarboxylic acids.

Wirkmechanismus

Target of Action

Similar compounds such as 3-oxiran-2ylalanine have been found to interact withS-adenosylmethionine synthase isoform type-1 . This enzyme plays a crucial role in the methionine cycle and is involved in the synthesis of various important biomolecules.

Mode of Action

epoxide group . Epoxides are highly reactive and can undergo ring-opening reactions, potentially leading to covalent modification of the target protein .

Biochemical Pathways

Given its potential interaction with s-adenosylmethionine synthase, it could influence themethionine cycle and related metabolic pathways .

Eigenschaften

IUPAC Name |

3-(oxiran-2-yl)-1-phenylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-11(7-6-10-8-13-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPCIFRJHUUARG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxiran-2-yl)-1-phenylpropan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2865189.png)

![Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate](/img/structure/B2865193.png)

![4,4-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B2865195.png)

![Tert-butyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2865198.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2865199.png)